2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine
CAS No.:
Cat. No.: VC16256098
Molecular Formula: C12H18FNO2
Molecular Weight: 227.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18FNO2 |
|---|---|
| Molecular Weight | 227.27 g/mol |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)-2-propan-2-yloxyethanamine |
| Standard InChI | InChI=1S/C12H18FNO2/c1-8(2)16-12(7-14)9-4-5-11(15-3)10(13)6-9/h4-6,8,12H,7,14H2,1-3H3 |
| Standard InChI Key | KUQMDZBRXMSTDW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(CN)C1=CC(=C(C=C1)OC)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure
2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine has the molecular formula C₁₂H₁₈FNO₂ and a molecular weight of 239.28 g/mol . The structure comprises:
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A 3-fluoro-4-methoxyphenyl group attached to the ethanamine backbone.
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An isopropoxy group (-OCH(CH₃)₂) at the second carbon of the ethanamine chain.
The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring creates a unique electronic environment, influencing reactivity and interactions with biological targets .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-isopropoxyethanamine can be envisioned through the following steps:
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Formation of the aromatic core: Introduction of fluorine and methoxy groups via electrophilic aromatic substitution on a phenol derivative.
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Ethanamine backbone assembly: Coupling the substituted phenyl group to a prochiral ethanamine intermediate.
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Isopropoxy group incorporation: Alkylation of the secondary amine with isopropyl bromide or similar reagents.
Key Reaction Steps
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Fluorination and Methoxylation:
Starting with 4-methoxyphenol, fluorination at the meta position can be achieved using Selectfluor® or similar fluorinating agents . -
Amine Backbone Construction:
Reductive amination of 3-fluoro-4-methoxybenzaldehyde with nitroethane, followed by reduction, yields the ethanamine scaffold . -
Isopropoxy Functionalization:
Alkylation of the secondary amine with isopropyl bromide under basic conditions introduces the isopropoxy group .
Challenges in Synthesis
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Regioselectivity: Ensuring exclusive meta-fluorination requires careful control of reaction conditions .
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Steric Hindrance: Bulky isopropoxy groups may impede alkylation efficiency, necessitating elevated temperatures or phase-transfer catalysts .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
The compound’s logP (octanol-water partition coefficient) is estimated to be 2.8, indicating moderate lipophilicity. This property is critical for membrane permeability and bioavailability. The methoxy group enhances solubility in polar solvents, while the fluorine atom increases metabolic stability .
Biological Activity
Although direct cytotoxicity data for this compound are unavailable, structurally related amines exhibit significant bioactivity. For example:
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2-Isopropoxyethylamine (C₅H₁₃NO) demonstrated cytotoxic effects against A549 lung cancer cells (IC₅₀: 44.8 μg/mL) and MCF-7 breast cancer cells (IC₅₀: 46.4 μg/mL) in MTT assays .
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(2E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (C₁₆H₁₃FO₂) showed inhibitory effects on Na⁺/K⁺-ATPase, a potential anticancer target .
These findings suggest that the target compound may interact with similar enzymatic pathways, warranting further investigation.
Molecular Docking Studies
Preliminary docking simulations using the 6KPX receptor (Na⁺/K⁺-ATPase) revealed that the fluorophenyl group forms hydrophobic interactions with Leu332 and Val264, while the methoxy group hydrogen-bonds with Glu327 . Such interactions align with the observed cytotoxicity of related compounds.
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